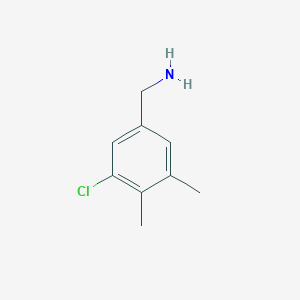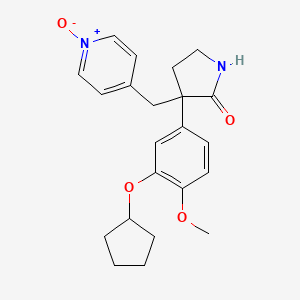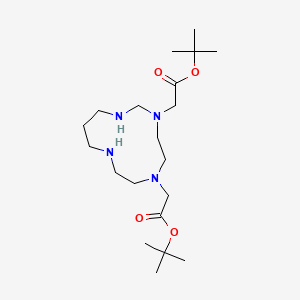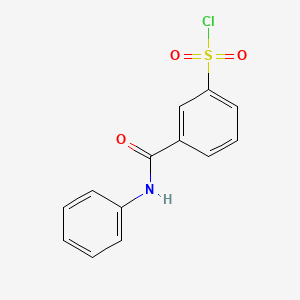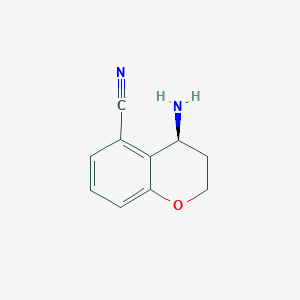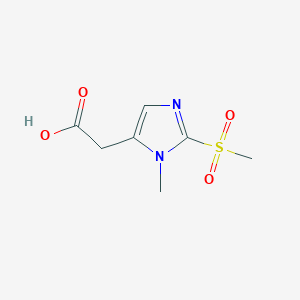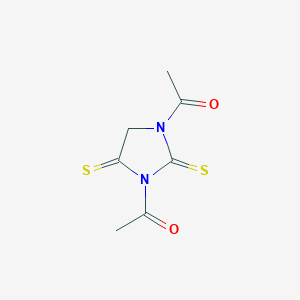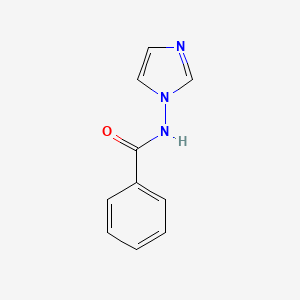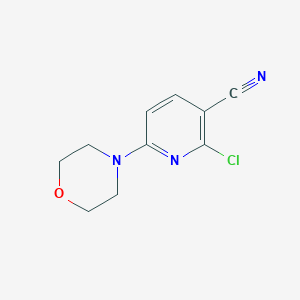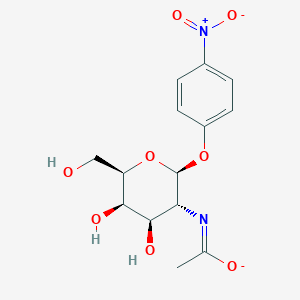
1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene is an organic compound that belongs to the class of aromatic ethers. This compound features a methoxy group attached to a benzene ring, which is further substituted with a butadiene chain containing a trifluoromethylphenyl group. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene typically involves the following steps:
Formation of the Butadiene Chain: The butadiene chain can be synthesized through a series of reactions starting from simple alkenes or alkynes. Common methods include the Wittig reaction or the Horner-Wadsworth-Emmons reaction.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a trifluoromethylbenzene derivative and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Catalysts and reaction conditions are carefully selected to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the butadiene chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrogenated derivatives.
Applications De Recherche Scientifique
1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to certain proteins or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-4-(4-(trifluoromethyl)phenyl)benzene: Lacks the butadiene chain, making it less reactive in certain chemical reactions.
4-Methoxy-4’-(trifluoromethyl)biphenyl: Contains two benzene rings connected by a single bond, differing in structure and reactivity.
1-Methoxy-4-(4-(trifluoromethyl)phenyl)butane: Features a saturated butane chain instead of a butadiene chain, affecting its chemical properties.
Uniqueness
1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene is unique due to the presence of both a methoxy group and a trifluoromethyl-substituted butadiene chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H15F3O |
|---|---|
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
1-methoxy-4-[(1E,3E)-4-[4-(trifluoromethyl)phenyl]buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C18H15F3O/c1-22-17-12-8-15(9-13-17)5-3-2-4-14-6-10-16(11-7-14)18(19,20)21/h2-13H,1H3/b4-2+,5-3+ |
Clé InChI |
OLAYGYAMXSADEI-ZUVMSYQZSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)C(F)(F)F |
SMILES canonique |
COC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


